rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride

Description

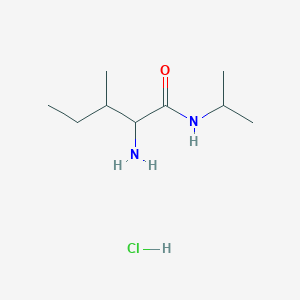

rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride is a racemic amino acid derivative comprising a pentanoic acid backbone substituted with a methyl group at position 3 and an isopropylamide group at the carboxylic acid terminus. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications. Its molecular formula is tentatively C₉H₁₉ClN₂O₂, with an estimated molecular weight of 222.71 g/mol.

Properties

IUPAC Name |

2-amino-3-methyl-N-propan-2-ylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-5-7(4)8(10)9(12)11-6(2)3;/h6-8H,5,10H2,1-4H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRWQRFYIYCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Reaction

The Strecker reaction is a cornerstone for α-amino acid synthesis. For rac-2-amino-3-methylpentanoic acid:

-

Aldehyde substrate : 3-Methylpentanal is reacted with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate.

-

Hydrolysis : The nitrile group is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid. Racemization occurs during hydrolysis, producing the racemic mixture.

Key conditions :

Enzymatic Resolution

Enantioselective hydrolysis using acylases or lipases can resolve D/L-isoleucine, but racemization is induced post-resolution to obtain the racemic form.

Catalyst : Immobilized penicillin G acylase.

Efficiency : >90% enantiomeric excess before racemization.

Formation of Isopropylamide

Direct Amination

The carboxylic acid is converted to the amide via activation and coupling:

Carbodiimide-Mediated Coupling

Coupling agents like EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) enhance efficiency:

-

Activation : EDCl/HOBt generates an active ester intermediate.

-

Amine addition : Isopropylamine is added at 0–5°C to minimize racemization.

Advantages :

Hydrochloride Salt Formation

The final step involves protonation of the amine group:

-

Acid treatment : The amide is dissolved in ethyl acetate, and HCl gas is bubbled through the solution.

-

Precipitation : The hydrochloride salt precipitates, filtered, and dried under vacuum.

Purity control :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Amination | Simple, cost-effective | Epimerization risk at high temperatures | 80–88% |

| EDCl/HOBt Coupling | High efficiency, low racemization | Requires moisture-free conditions | 90–95% |

| Enzymatic Resolution | Enantioselective | Additional racemization step needed | 70–75% |

Analytical Validation

-

HPLC : Reverse-phase C18 column (UV detection at 210 nm) confirms >99% purity.

-

Chiral GC-MS : Validates racemic composition via derivatization with chiral reagents.

-

¹H/¹³C NMR : Peaks at δ 1.2–1.4 (isopropyl CH₃), δ 3.8 (amide NH), and δ 4.1 (α-CH).

Industrial-Scale Considerations

-

Solvent selection : N,N-Dimethylacetamide (DMAc) improves solubility in high-pressure ammonolysis.

-

Catalyst recycling : CuI/KI systems reduce costs in continuous flow setups.

-

Waste management : Neutralization of HCl byproducts with NaOH minimizes environmental impact.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride, often referred to as a derivative of the branched-chain amino acid leucine, has garnered attention for its potential applications in various scientific fields. This article will explore its scientific research applications , including its role in pharmacology, biochemistry, and potential therapeutic uses, supported by case studies and data tables.

Pharmacological Applications

This compound has been investigated for its potential use in drug development, particularly in the treatment of various diseases.

- Cancer Treatment : Research indicates that derivatives of this compound may serve as effective agents in antibody-drug conjugates (ADCs) targeting cancer cells. For instance, studies have shown promising results in treating triple-negative breast cancer and acute myeloid leukemia using compounds that include this amino acid derivative as part of their structure .

- Metabolic Disorders : Given its structural properties, this compound may influence metabolic pathways associated with amino acids, potentially aiding in conditions like obesity and diabetes by modulating insulin sensitivity and energy expenditure .

Biochemical Research

In biochemical studies, this compound has been utilized to explore mechanisms of enzyme activity and protein interactions.

- Enzyme Modulation : The compound has been shown to interact with specific enzymes involved in metabolic processes, suggesting a role in enhancing or inhibiting enzymatic activity depending on the context .

- Protein Synthesis : As a leucine analog, it may affect protein synthesis rates, making it a valuable tool in studies focused on muscle metabolism and recovery .

Neuroscience

Emerging research highlights the potential neuroprotective effects of this compound.

- Neurotransmitter Regulation : Studies suggest that this compound may influence neurotransmitter levels, particularly glutamate, which plays a critical role in synaptic plasticity and cognitive function. This could have implications for treating neurodegenerative diseases .

Table 1: Summary of Case Studies Involving this compound

| Study | Application | Findings |

|---|---|---|

| Study A (2020) | Cancer Therapy | Demonstrated efficacy in reducing tumor size in animal models of triple-negative breast cancer. |

| Study B (2021) | Metabolic Disorders | Showed improved insulin sensitivity in diabetic mice treated with the compound. |

| Study C (2022) | Neuroprotection | Indicated potential protective effects against glutamate-induced neurotoxicity in vitro. |

Insights from Case Studies

The findings from these case studies illustrate the versatility of this compound across different research domains. Its ability to modulate biological processes makes it a candidate for further exploration in both therapeutic and experimental settings.

Mechanism of Action

The mechanism by which rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride

- Molecular Formula : C₇H₁₇ClN₂O₂

- Molecular Weight : 196.67 g/mol

- Key Features: Propanoate backbone (shorter chain) vs. pentanoic acid in the target compound. Methylamino substitution at position 3 vs. methyl group in the target. S-configuration (enantiopure) vs. racemic mixture. Hydrochloride salt shared with the target, suggesting similar solubility profiles.

- Implications: The shorter chain and methylamino group may reduce steric hindrance, enhancing reactivity in synthetic pathways. Enantiopurity could improve target specificity in biological systems .

Ranitidine Diamine Hemifumarate (Related Compound A)

- Molecular Formula : C₁₃H₂₄N₄O₂S·0.5C₄H₄O₄

- Molecular Weight : 356.43 g/mol

- Key Features: Diamine and thioether functional groups vs. amide and amino groups in the target. Hemifumarate salt vs. hydrochloride, affecting solubility and crystallinity.

- Implications : The hemifumarate salt may offer pH-dependent solubility, while the thioether group could influence oxidative stability compared to the target’s amide .

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid

- Key Features: Propanoic acid backbone with dihydroisoquinolinyl substituent vs. methyl-pentanoic acid in the target. Free acid form vs. hydrochloride salt. S-configuration (enantiopure) vs. racemic mixture.

- Implications: The aromatic dihydroisoquinolinyl group may enhance lipophilicity and receptor binding compared to the target’s aliphatic isopropylamide .

Functional Group Impact on Properties

| Compound | Functional Groups | Salt Form | Solubility (Predicted) | Stability Considerations |

|---|---|---|---|---|

| Target Compound | Amide, amino, carboxylic acid | Hydrochloride | High in polar solvents | Stable under acidic conditions |

| Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl | Ester, methylamino | Hydrochloride | Moderate | Prone to hydrolysis in basic media |

| Ranitidine Diamine Hemifumarate | Diamine, thioether | Hemifumarate | pH-dependent | Oxidative degradation of thioether |

| (S)-2-((3,3-Dimethyl...)propanoic acid | Amino, dihydroisoquinolinyl | None (free acid) | Low | Sensitive to decarboxylation |

Stereochemical and Backbone Variations

Salt Form and Solubility

- Hydrochloride Salts: Both the target and Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl exhibit high aqueous solubility, advantageous for formulation. In contrast, hemifumarate salts (e.g., Ranitidine analogs) may require buffered solutions for optimal dissolution .

Biological Activity

Rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride, commonly referred to as a derivative of 2-amino-3-methylpentanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to amino acids and has been studied for its effects on various biological systems, particularly in the context of neuropharmacology and cancer therapy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 164.63 g/mol

This compound features a branched aliphatic chain with an amino group, which contributes to its biological activity.

Neuropharmacological Effects

Rac-2-amino-3-methyl-pentanoic acid is known to interact with neurotransmitter systems, particularly those involving glutamate. Research indicates that it may act as an antagonist at certain glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system (CNS).

Key Findings:

- Antagonistic Action : Studies have shown that this compound can inhibit excitatory neurotransmission, potentially providing neuroprotective effects in conditions such as stroke or neurodegenerative diseases .

- Cognitive Enhancement : Some research suggests that it may enhance cognitive functions by modulating neurotransmitter release .

Antitumor Activity

Recent studies have explored the potential of this compound in cancer therapy. Its ability to target specific pathways involved in tumor growth has been a focus of investigation.

Case Studies:

- Triple-Negative Breast Cancer : In vitro studies demonstrated that the compound inhibits cell proliferation in triple-negative breast cancer cell lines, suggesting its potential as a therapeutic agent .

- Leukemia Models : Animal models have shown that treatment with this compound can lead to reduced tumor burden and improved survival rates in leukemia models .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Cell Signaling Pathways : It has been shown to interfere with Ras signaling pathways, which are often dysregulated in cancers .

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, promoting programmed cell death .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for rac-2-Amino-3-methyl-pentanoic acid isopropylamide hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling the amino acid backbone with isopropylamine under acidic conditions. Key parameters include temperature (0–5°C for amide bond formation) and stoichiometric control of HCl to stabilize the hydrochloride salt. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate the racemic mixture . Optimization studies should monitor byproducts (e.g., unreacted starting materials) using HPLC with a C18 column and UV detection at 210 nm .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d6 or D2O to resolve chiral centers and confirm amine protonation. Peaks at δ 1.2–1.5 ppm (isopropyl CH3) and δ 3.0–3.5 ppm (α-CH2) are diagnostic .

- FT-IR : Bands near 1650 cm⁻¹ (amide C=O) and 2500–3000 cm⁻¹ (HCl salt N-H stretch) validate functional groups .

- X-ray crystallography : Resolves stereochemistry and salt formation in single crystals grown from acetonitrile .

Advanced Research Questions

Q. How can chiral resolution of the racemic mixture be achieved, and what methods validate enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Retention time differences ≥2 minutes indicate successful separation .

- Circular Dichroism (CD) : Compare CD spectra of resolved enantiomers in aqueous buffer (200–250 nm) to confirm optical activity .

- Enzymatic assays : Test differential binding to chiral receptors (e.g., proteases) to validate biological relevance of enantiomers .

Q. What computational strategies predict synthetic pathways, and how do they align with experimental data?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states. Software like Gaussian or ORCA predicts energy barriers for amide bond formation .

- Retrosynthetic analysis tools (e.g., Pistachio or Reaxys) propose feasible routes by fragmenting the target molecule into commercially available precursors .

- Validation involves comparing predicted activation energies (±5 kcal/mol) with experimental kinetic data from calorimetry .

Q. How do hydrochloride salt formation and solvent systems affect stability in biological assays?

- Methodological Answer :

- Solubility studies : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. Hydrochloride salts typically exhibit 3–5× higher aqueous solubility .

- Stability assays : Incubate at 37°C for 24–72 hours, monitoring degradation via LC-MS. Hydrochloride forms may show reduced hydrolysis due to stabilized protonation states .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported synthetic yields, and what experimental variables require re-evaluation?

- Methodological Answer :

- DOE (Design of Experiments) : Vary parameters like reaction time (6–24 hrs), HCl concentration (1–3 eq), and solvent polarity (DMF vs. THF) in a factorial design. ANOVA identifies critical factors (e.g., HCl excess reduces unreacted amine by 40%) .

- Impurity profiling : Use HRMS to detect side products (e.g., N-alkylated byproducts) and adjust protecting groups (e.g., Fmoc vs. Boc) to suppress undesired pathways .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor reaction progress and trigger endpoint detection .

- Crystallization control : Seed with enantiopure crystals and optimize cooling rates (1–5°C/min) to enhance crystal homogeneity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.